N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide
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Overview
Description
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core with an anilino group, a thiophene ring, and a sulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-anilino-4-oxo-1(4H)-naphthalenylidene with 2-thiophenesulfonamide under controlled conditions. The reaction may require catalysts, specific solvents, and precise temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives, thiophene-containing molecules, and sulfonamide-based compounds. Examples include:
- Naphthalene-1-sulfonamide
- 2-thiophenesulfonamide
- Anilino-naphthalene derivatives
Uniqueness
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c23-20-16-10-5-4-9-15(16)17(22-27(24,25)19-11-6-12-26-19)13-18(20)21-14-7-2-1-3-8-14/h1-13,21H/b22-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKSVQFOBQYYEZ-XLNRJJMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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